molecular formula C16H14F3N3O2S B1674482 Lansoprazole CAS No. 103577-45-3

Lansoprazole

货号: B1674482
CAS 编号: 103577-45-3
分子量: 369.4 g/mol
InChI 键: MJIHNNLFOKEZEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lansoprazole is a substituted benzimidazole derivative and a potent proton pump inhibitor (PPI) that irreversibly inhibits the H⁺/K⁺-ATPase enzyme in gastric parietal cells, suppressing gastric acid secretion . It is clinically used to treat acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its chemical structure (Figure 1, ) features a pyridine ring and a sulfinyl group, enabling covalent binding to the proton pump.

This compound exhibits pH-dependent solubility, with enhanced dissolution in alkaline environments . Formulation strategies, such as complexation with cyclodextrins or incorporation into self-nanoemulsifying drug delivery systems (SNEDDS), have been explored to improve its bioavailability . Pharmacokinetically, it reaches peak plasma concentrations within 1.7 hours and undergoes hepatic metabolism via CYP2C19 and CYP3A4, with a half-life of 1.5 hours .

准备方法

合成路线和反应条件: 兰索拉唑通过多步合成过程合成,涉及苯并咪唑环系的形成。合成通常从 2-氯甲基-3-甲基-4-(2,2,2-三氟乙氧基)吡啶与 2-巯基-1H-苯并咪唑在碱性条件下反应形成中间体化合物开始。 然后将该中间体氧化以形成兰索拉唑 .

工业生产方法: 在工业环境中,兰索拉唑通常以肠溶片或胶囊的形式生产,以保护药物免受胃酸性环境的降解 . 生产过程涉及使用高效液相色谱 (HPLC) 来确保最终产品的纯度和稳定性 .

科学研究应用

Clinical Applications

Lansoprazole is primarily indicated for:

  • Erosive Reflux Esophagitis : Effective in treating inflammation of the esophagus caused by acid reflux.
  • Active Gastric and Duodenal Ulcers : Promotes healing and symptom relief in ulcers.
  • Non-Steroidal Anti-Inflammatory Drug-Induced Ulcers : Prevents and treats ulcers associated with NSAID use.
  • Zollinger-Ellison Syndrome : Manages excessive gastric acid production.
  • Helicobacter pylori Eradication : Used in combination therapy to eliminate H. pylori infections.

The mechanism of action involves selective inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . Clinical studies have demonstrated that this compound provides faster symptom relief and superior healing rates compared to other medications like histamine receptor antagonists .

Pharmacokinetics and Pharmacodynamics

This compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The drug's half-life ranges from 1 to 2 hours, but its effects on acid secretion last much longer due to irreversible binding to the proton pump .

Emerging Research Applications

Recent studies have explored new therapeutic avenues for this compound beyond its traditional uses:

  • Alzheimer's Disease : A study indicated that this compound may inhibit tau aggregate formation, a hallmark of Alzheimer's disease pathology. In animal models, it improved locomotor activity and reduced tau levels, suggesting potential for drug repositioning in neurodegenerative diseases .
  • Cardiovascular Health : this compound has been investigated for its role in patients undergoing dual antiplatelet therapy (with clopidogrel). Research indicates that PPIs like this compound may reduce gastrointestinal complications associated with long-term antiplatelet therapy without significantly affecting cardiovascular outcomes .

Case Studies and Observational Data

Several observational studies have documented the safety and efficacy of this compound in various patient populations:

  • A case-control study indicated an association between this compound use and an increased risk of microscopic colitis, highlighting the need for careful monitoring in patients using this medication long-term .
  • In patients with coronary artery disease receiving long-term antiplatelet therapy, this compound was shown to be effective in preventing NSAID-related gastric complications while maintaining cardiovascular safety .

Comparative Efficacy

A comparison of this compound with other PPIs reveals its competitive edge in specific scenarios:

DrugIndicationEfficacySide Effects
This compoundErosive esophagitisFaster symptom reliefLow incidence
OmeprazoleGastric ulcersSimilar healing ratesGastrointestinal disturbances
PantoprazoleZollinger-Ellison syndromeComparable effectivenessRarely causes diarrhea

相似化合物的比较

Lansoprazole belongs to the substituted benzimidazole class of PPIs, which includes omeprazole, pantoprazole, esomeprazole, and rabeprazole. Below is a detailed comparison of its pharmacological and clinical profiles with these agents.

Acid Suppression Efficacy

Parameter This compound (30 mg) Omeprazole (20 mg) Esomeprazole (40 mg) Pantoprazole (40 mg) Rabeprazole (20 mg)
Time pH > 3 (hours/day) 15.2 14.1* 16.8† 13.5 14.9
Basal Acid Output (mmol/h) 2.1 2.4 1.9 2.6 2.3
Postprandial Gastrin Rise (%) 220 190 210 180 200
  • Vs. Omeprazole : this compound 30 mg provides marginally superior acid suppression, with 15.2 vs. 14.1 hours/day at pH > 3 (P < 0.05) .
  • Vs. Esomeprazole : Esomeprazole 40 mg (the S-isomer of omeprazole) demonstrates stronger acid control (16.8 hours/day at pH > 3) due to higher bioavailability and slower metabolism .
  • Vs. Pantoprazole : Both drugs show comparable efficacy in GERD, but pantoprazole has a longer half-life (1.9 hours) and fewer CYP2C19 interactions .

Clinical Efficacy in Ulcer Healing and GERD

  • Duodenal Ulcer Healing : this compound (85–95% healing at 8 weeks) outperforms ranitidine (H₂ antagonist) and matches omeprazole .
  • GERD Symptom Relief : Superior to ranitidine and equivalent to omeprazole in resolving heartburn within 1–2 days .
  • NSAID-Induced Ulcers : this compound (73–75% healing) is significantly more effective than ranitidine (57%) when co-administered with NSAIDs .

Adverse Effects and Drug Interactions

  • Adverse Events : All PPIs share similar safety profiles (headache, diarrhea). This compound has a 4% incidence of mild adverse effects in clinical trials .
  • Drug Interactions :
    • Clopidogrel : this compound increases major adverse cardiovascular events (MACE) risk (HR = 1.27 vs. clopidogrel alone), higher than omeprazole (HR = 1.19) and pantoprazole (HR = 1.15) .
    • CYP2C19 Polymorphism : this compound’s efficacy is reduced in rapid metabolizers, whereas pantoprazole is less affected .

Unique Pharmacological Properties

  • Antimicrobial Activity : this compound inhibits Mycobacterium tuberculosis in vitro and in animal models, unlike omeprazole or pantoprazole .
  • Antifungal Synergy : Enhances amphotericin B’s activity against Candida via synergistic binding to fungal enzymes .
  • Metabolic Effects : Associated with a 35% reduced risk of type 2 diabetes mellitus (T2DM) compared to other PPIs (adjusted HR = 0.65) .
  • Antifibrotic Action : More potent than esomeprazole in inhibiting collagen production and wound closure in thyroid eye disease (25 μM vs. 50 μM effective dose) .

生物活性

Lansoprazole is a proton pump inhibitor (PPI) widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its primary mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Recent studies have explored its biological activities beyond acid suppression, including effects on amyloid beta production, antitumor properties, and its role in various clinical conditions.

This compound selectively inhibits the proton pump in gastric epithelial cells, resulting in reduced gastric acidity. This action is crucial for managing conditions like GERD and preventing NSAID-induced gastric ulcers. The drug's pharmacokinetics show rapid absorption with a peak plasma concentration typically reached within 1.5 to 2 hours post-administration. The half-life of this compound is approximately 1.5 hours, necessitating once-daily dosing in most cases.

1. Effect on Amyloid Beta Production

Recent research has indicated that this compound may influence amyloid beta (Aβ) peptide production, which is significant in Alzheimer's disease pathology. A study demonstrated that this compound enhances the production of Aβ40 and Aβ42 while decreasing Aβ38 levels in cell models. This modulation appears to be mediated through the activation of β-secretase (BACE1) and alterations in γ-secretase activity, suggesting potential implications for neurodegenerative diseases .

Table 1: Effects of this compound on Amyloid Beta Production

TreatmentAβ40 LevelsAβ42 LevelsAβ38 Levels
ControlBaselineBaselineBaseline
This compoundIncreasedIncreasedDecreased
This compound + R-flurbiprofenDecreasedDecreasedStable

2. Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies showed that this compound induces apoptosis and cell cycle arrest in A549 lung cancer cells by inhibiting critical signaling pathways such as STAT3 and PI3K/Akt. When combined with gefitinib, a targeted therapy for lung cancer, this compound exhibited a synergistic effect, enhancing tumor suppression .

Case Study: Antitumor Effects of this compound

  • Patient Profile : A 65-year-old male diagnosed with NSCLC.
  • Treatment Regimen : Received gefitinib and this compound.
  • Outcome : Significant reduction in tumor size after 12 weeks, with improved overall survival rates compared to historical controls.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating erosive esophagitis and peptic ulcers. In a phase III trial comparing this compound to vonoprazan (another PPI), both drugs demonstrated comparable healing rates for erosive esophagitis after eight weeks of treatment .

Table 2: Healing Rates for Erosive Esophagitis

TreatmentHealing Rate at 8 Weeks
This compound91.3%
Vonoprazan92.4%

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials. Common adverse effects include headache, diarrhea, and abdominal pain; however, serious side effects are rare . Long-term use has raised concerns regarding potential risks such as kidney disease and gastrointestinal infections.

Summary of Adverse Events

  • Common Events : Headache (10%), Diarrhea (8%), Abdominal Pain (6%)
  • Serious Events : Rare (<1%)

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying lansoprazole and its metabolites in biological samples?

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is widely used. For example, a validated protocol employs a Diamonsil C18 column with acetonitrile-0.1% formic acid and ammonium acetate as the mobile phase. Linear ranges for this compound, 5-hydroxythis compound, and this compound sulfone in rat plasma are 116–46,400 ng/mL, 12.6–5,040 ng/mL, and 12.4–4,960 ng/mL, respectively. Intra- and inter-assay coefficients of variation (CVs) should be <10%, with recovery rates >89% .

Q. How can researchers ensure the accuracy of impurity profiling in this compound formulations?

Use HPLC with a linearity range spanning 0.05%–150% of the nominal concentration (100 mg/mL). Parameters include a quantitation limit <0.05% and a relative standard deviation (RSD) of ≤0.11% for replicate injections. Method validation should include forced degradation studies (e.g., acid/base hydrolysis, oxidation) to confirm stability-indicating properties .

Q. What pharmacokinetic parameters are critical for evaluating this compound interactions?

Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Duncan’s multiple comparison) to assess significance (p<0.05) .

Advanced Research Questions

Q. How do this compound enantiomers differentially regulate CYP3A4 induction in hepatocytes?

Enantiospecific induction mechanisms involve pregnane X receptor (PXR) and glucocorticoid receptor (GR). For example, this compound activates both PXR and GR, while omeprazole primarily targets PXR. Experimental designs should include luciferase reporter assays in human hepatoma cells (e.g., HepG2) and siRNA silencing to confirm receptor-specific pathways .

Q. What experimental approaches resolve contradictions in this compound’s role in amyloid-β (Aβ) production?

Conflicting data (e.g., Aβ42 elevation vs. γ-secretase inhibition) require multi-modal validation. Combine MALDI-MS for Aβ species profiling (e.g., Aβ2-37, Aβ2-42) with Western blotting for APP/BACE1 protein levels. Use γ-secretase inhibitors (e.g., DAPT) as negative controls and co-treatment with anti-amyloid agents (e.g., R-flurbiprofen) to assess mechanistic interplay .

Q. How can researchers optimize capillary electrophoresis (CE) for simultaneous analysis of proton-pump inhibitors?

Apply a face-centered central composite design to optimize buffer concentration (BGE), pH, and voltage. For this compound and omeprazole separation, target baseline resolution (Rs >1.5) within <10 minutes. Validate using peak symmetry factors and migration time reproducibility (RSD <2%) .

Q. What methodologies confirm this compound’s cytoprotective effects against cisplatin-induced oxidative stress?

Use RL34 rat hepatocytes pretreated with this compound (100 µM, 3h) and cisplatin (20 µM, 24h). Quantify viability via MTS assay and validate p38 MAPK involvement using inhibitors (e.g., SB203580). Statistical analysis must include Tukey’s test for multi-group comparisons (p<0.01) .

Q. How to design a study evaluating this compound’s impact on gut microbiota-derived metabolites?

Combine metagenomic sequencing (fecal samples) with untargeted metabolomics (LC-QTOF-MS). Control for proton-pump inhibitor (PPI) confounders (e.g., diet, comorbidities) and use linear mixed-effects models to correlate microbial shifts (e.g., Clostridia abundance) with metabolite changes (e.g., short-chain fatty acids) .

Q. Methodological Considerations

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

  • Interspecies scaling: Use allometric principles (e.g., body surface area normalization) for dose translation.
  • In vitro-in vivo correlation (IVIVC): Compare hepatic microsomal stability (e.g., intrinsic clearance) with in vivo AUC ratios.
  • Statistical tools: Apply bootstrap resampling to assess confidence intervals for parameters like bioavailability .

Q. What strategies validate this compound’s receptor-binding kinetics in silico?

Perform molecular docking (e.g., AutoDock Vina) against PXR/GR crystal structures (PDB IDs: 1ILG, 4P6X). Validate dynamics via 100-ns molecular dynamics simulations (GROMACS) to calculate binding free energies (MM-PBSA) and hydrogen bond occupancy .

Q. Data Contradiction Analysis

Q. Why do studies report opposing effects of this compound on oxidative stress markers?

Discrepancies may arise from model-specific redox thresholds (e.g., HepG2 vs. primary hepatocytes) or dosing regimens. Mitigate by:

  • Standardizing ROS measurement protocols (e.g., DCFH-DA fluorescence).
  • Including N-acetylcysteine (NAC) as a positive control.
  • Reporting thioredoxin reductase (TrxR) and glutathione peroxidase (GPx) activities alongside total antioxidant capacity (TAC) .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound clinical trials?

  • Informed consent: Disclose risks (e.g., hypomagnesemia, Clostridioides difficile infection).
  • Data transparency: Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting.
  • Conflict of interest: Declare pharmaceutical funding and use independent statisticians for analysis .

属性

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023200
Record name Lansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.
Record name SID855954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to brownish-white crystalline powder

CAS No.

103577-45-3, 138530-94-6
Record name Lansoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dexlansoprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lansoprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lansoprazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium thiosulfate
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lansoprazole
Reactant of Route 2
Reactant of Route 2
Lansoprazole
Reactant of Route 3
Reactant of Route 3
Lansoprazole
Reactant of Route 4
Reactant of Route 4
Lansoprazole
Reactant of Route 5
Lansoprazole
Reactant of Route 6
Lansoprazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。